Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-
Overview
Description
Pyrimidine, 5-hexyl-2-(4’-pentyl[1,1’-biphenyl]-4-yl)- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step reactions. One common method includes the cyclization of amidines with ketones or aldehydes. For instance, a copper-catalyzed cyclization of ketones with nitriles can produce diversely functionalized pyrimidines under basic conditions . Another method involves the use of α,β-unsaturated ketoximes with activated nitriles in a copper-catalyzed [4 + 2] annulation reaction .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs scalable and efficient methods. For example, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . This method is advantageous due to its simplicity and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: Pyrimidines can be oxidized to form pyrimidine N-oxides.
Reduction: Reduction of pyrimidines can yield dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated pyrimidines can undergo substitution with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific substituents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce a wide range of functionalized pyrimidines.
Scientific Research Applications
Pyrimidine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Pyrimidine derivatives are integral components of nucleic acids (DNA and RNA) and are involved in various biological processes.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrimidine derivatives varies depending on their specific structure and application. In medicinal chemistry, pyrimidine derivatives often act by inhibiting enzymes or interacting with nucleic acids. For example, some pyrimidine-based drugs inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis . The molecular targets and pathways involved can include interactions with proteins, nucleic acids, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cytosine, Thymine, and Uracil: These are naturally occurring pyrimidine bases found in DNA and RNA.
Barbiturates: A class of drugs derived from pyrimidine that act as central nervous system depressants.
Sulfonylureas: A class of organic compounds used as herbicides and antidiabetic drugs.
Uniqueness
Pyrimidine, 5-hexyl-2-(4’-pentyl[1,1’-biphenyl]-4-yl)- is unique due to its specific substituents, which can impart distinct physical and chemical properties
Properties
IUPAC Name |
5-hexyl-2-[4-(4-pentylphenyl)phenyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2/c1-3-5-7-9-11-23-20-28-27(29-21-23)26-18-16-25(17-19-26)24-14-12-22(13-15-24)10-8-6-4-2/h12-21H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMALJTULZYEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348097 | |
Record name | Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92178-46-6 | |
Record name | Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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